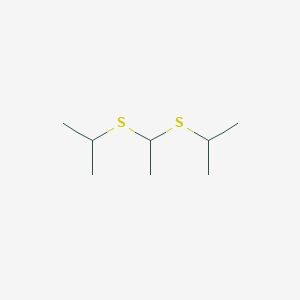

1,1-Bis(isopropylthio)ethane

説明

1,1-Bis(isopropylthio)ethane is a thioether compound with the molecular formula C₈H₁₈S₂, featuring two isopropylthio (–S–CH(CH₃)₂) groups attached to a central ethane backbone. Thioethers like this are characterized by their sulfur-containing functional groups, which influence reactivity, solubility, and applications in organic synthesis and materials science.

特性

CAS番号 |

6496-97-5 |

|---|---|

分子式 |

C8H18S2 |

分子量 |

178.4 g/mol |

IUPAC名 |

2-(1-propan-2-ylsulfanylethylsulfanyl)propane |

InChI |

InChI=1S/C8H18S2/c1-6(2)9-8(5)10-7(3)4/h6-8H,1-5H3 |

InChIキー |

XCCGGSNCHLZULL-UHFFFAOYSA-N |

正規SMILES |

CC(C)SC(C)SC(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,1-Bis(isopropylthio)ethane can be synthesized through several methods. One common approach involves the reaction of ethylene with isopropylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

1,1-Bis(isopropylthio)ethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be carried out using different reagents and conditions to obtain specific products.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This process converts the compound into its corresponding thiol derivatives.

Substitution: Substitution reactions involve the replacement of one or both isopropylthio groups with other functional groups. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives. Substitution reactions can lead to the formation of various substituted ethane derivatives.

科学的研究の応用

1,1-Bis(isopropylthio)ethane has several scientific research applications across different fields:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various sulfur-containing compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its ability to interact with specific biological targets and pathways, aiming to develop new drugs or treatments.

Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals, agrochemicals, and materials. Its unique chemical properties make it valuable in various manufacturing processes.

作用機序

The mechanism of action of 1,1-Bis(isopropylthio)ethane involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups play a crucial role in its reactivity and biological activity. It may interact with enzymes, proteins, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Molecular and Structural Comparison

The following table summarizes key structural and molecular differences between 1,1-bis(isopropylthio)ethane and its analogs:

*Estimated based on substituent contributions.

Key Observations :

Physical and Chemical Properties

| Property | This compound | 1,1-Bis(ethylsulfanyl)ethane | 1,2-Bis(2-chloroethylthio)ethane |

|---|---|---|---|

| Boiling Point | High* | Moderate (~180–200°C) | Very high (>250°C) |

| Solubility | Low in polar solvents | Moderate in ethers/acetone | Low in water, soluble in lipids |

| Stability | Oxidizes to sulfoxides | Oxidizes slowly | Degrades under basic conditions |

*Inferred from bulkier substituents.

Research Findings :

- Oxidation Sensitivity : Thioethers like 1,1-bis(ethylsulfanyl)ethane are prone to oxidation, forming sulfoxides or sulfones. The isopropyl variant likely follows similar pathways but with slower kinetics due to steric protection of sulfur atoms .

- Thermal Stability : Chloroethylthio compounds (e.g., Sesquimustard) decompose exothermically, releasing toxic byproducts, whereas alkylthio analogs are more stable .

Key Insights :

- Synthetic Utility : Ethylthio and isopropylthio ethanes may serve as ligands in metal coordination chemistry due to sulfur’s lone-pair electrons .

- Hazard Considerations : Sesquimustard’s extreme toxicity underscores the importance of substituent choice; chloro groups drastically alter safety profiles compared to alkylthio groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。